

# An In-depth Technical Guide to the NRG Oncology S1806 (INTACT) Trial

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: SSE1806  
Cat. No.: B12392303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NRG Oncology S1806 clinical trial, also known as the INTACT trial. The information is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the trial's core components, including experimental protocols, quantitative data, and relevant biological pathways.

## Trial Overview

The NRG Oncology S1806 is a Phase III randomized clinical trial designed to evaluate the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for the treatment of localized muscle-invasive bladder cancer (MIBC).<sup>[1][2]</sup> The primary goal is to determine if this combination therapy can improve bladder-intact event-free survival (BI-EFS) compared to CRT alone.<sup>[1]</sup> This trial is a joint effort between SWOG Cancer Research Network and NRG Oncology.<sup>[1]</sup>

### Trial Identity:

- NCT Number: NCT03775265<sup>[3]</sup>
- Official Title: Phase III Randomized Trial of Concurrent Chemoradiotherapy With or Without Atezolizumab in Localized Muscle Invasive Bladder Cancer<sup>[3]</sup>

- Status: Closed to Accrual (as of April 1, 2024)[1][4]

The rationale for this study is based on preclinical and early clinical evidence suggesting that radiotherapy and chemotherapy can enhance the anti-tumor immune response, potentially creating a synergistic effect with immune checkpoint inhibitors like atezolizumab.[5] Radiation is known to induce immunogenic cell death, which releases tumor antigens and can increase the expression of PD-L1 on tumor cells, making them more susceptible to PD-L1 blockade.[5]

## Data Presentation

### Patient Population and Stratification

The trial aimed to enroll 475 patients with histologically confirmed muscle-invasive urothelial carcinoma of the bladder (T2-T4aN0M0).[1] Patients were stratified based on several factors to ensure balanced prognostic characteristics between the treatment arms.[6][7]

| Patient Characteristic | Criteria                                                                      |
|------------------------|-------------------------------------------------------------------------------|
| Histology              | Urothelial carcinoma of the bladder (mixed urothelial histology permitted)[4] |
| Stage                  | T2-T4a, N0, M0[1][4]                                                          |
| Performance Status     | Zubrod performance status of 0-2[8]                                           |
| Renal Function         | Glomerular filtration rate (GFR) > 25 ml/min[8]                               |
| Prior Treatment        | No prior systemic chemotherapy or pelvic radiation for bladder cancer[4]      |
| Stratification Factors | Groups                                                                        |
| Performance Status     | 0-1 vs. 2[6][7]                                                               |
| Clinical Stage         | T2 vs. T3/T4a[6][7]                                                           |
| Chemotherapy Regimen   | Cisplatin vs. 5-FU/Mitomycin C vs. Gemcitabine[6][7]                          |
| Radiation Field        | Bladder only vs. Small Pelvis[6][7]                                           |

## Efficacy Endpoints

The trial is designed to assess the following primary and secondary endpoints:

| Endpoint Type | Endpoint                                    | Definition                                                                                                                                                                                         |
|---------------|---------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary       | Bladder-Intact Event-Free Survival (BI-EFS) | Time from randomization to the first occurrence of: residual or recurrent muscle-invasive bladder cancer, nodal or metastatic disease, radical cystectomy, or death from any cause. <sup>[7]</sup> |
| Secondary     | Overall Survival (OS)                       | Time from randomization to death from any cause.                                                                                                                                                   |
| Secondary     | Metastasis-Free Survival (MFS)              | Time from randomization to the first occurrence of distant metastasis.                                                                                                                             |
| Secondary     | Pathologic Response at 18 weeks             | Assessment of tumor response in biopsies taken 18 weeks after randomization. <sup>[7]</sup>                                                                                                        |
| Secondary     | Rate of Salvage Cystectomy                  | Proportion of patients requiring radical cystectomy for persistent or recurrent disease.<br><sup>[7]</sup>                                                                                         |
| Secondary     | Adverse Events                              | Assessment of treatment-related toxicity.                                                                                                                                                          |
| Secondary     | Quality of Life (QOL)                       | Patient-reported outcomes. <sup>[7]</sup>                                                                                                                                                          |

## Safety and Toxicity Data (Interim Analysis)

An interim safety analysis was presented after 213 patients were enrolled (113 in the atezolizumab arm and 100 in the control arm).<sup>[9]</sup> The data showed no new safety concerns with the combination therapy.<sup>[9]</sup>

|                                                 |                                                                |                                      |
|-------------------------------------------------|----------------------------------------------------------------|--------------------------------------|
| Adverse Event (Grade $\geq 3$ )                 | Chemoradiotherapy + Atezolizumab (n=113)                       | Chemoradiotherapy Alone (n=100)      |
| Any Grade $\geq 3$ Toxicity                     | 58% (65 patients)                                              | 44% (44 patients)                    |
| Most Common Toxicities                          | Hematological                                                  | Hematological                        |
| Immune-Related Adverse Events (Grade $\geq 3$ ) | Observed, specific numbers not detailed in the initial report. | Not reported in the initial summary. |

Note: The majority of hematological toxicities were not considered to be immune-related by the treating physicians.[9] A safety update on the first 73 patients reported 23 grade 3 or higher toxicity events in the atezolizumab arm versus 11 in the control arm, with the most common being hematological.[6]

## Experimental Protocols

### Treatment Arms

Patients were randomized in a 1:1 ratio to one of two treatment arms.[9]

- Arm 1 (Control): Concurrent Chemoradiotherapy (CRT)
- Arm 2 (Investigational): Concurrent Chemoradiotherapy (CRT) + Atezolizumab

### Atezolizumab Administration

- Dosage: 1200 mg intravenously.[10]
- Schedule: Every 3 weeks for a total of 6 months.[6][8]
- Administration: The first infusion is administered over 60 minutes. If well-tolerated, subsequent infusions can be given over 30 minutes.[11]

### Chemotherapy Regimens

The choice of chemotherapy was at the discretion of the treating physician from a list of protocol-specified regimens.[6]

- Cisplatin-based regimen:
  - Cisplatin 70 mg/m<sup>2</sup> IV on day 1 or 2 of each 28-day cycle for a total of four cycles.[12]
- 5-Fluorouracil (5-FU) and Mitomycin C regimen:
  - 5-FU: 500 mg/m<sup>2</sup>/day on days 1-5 and 16-20 of radiation therapy.[13]
  - Mitomycin C: 12 mg/m<sup>2</sup> on day 1 of radiation therapy.[13]
- Gemcitabine-based regimen:
  - Gemcitabine 1000 mg/m<sup>2</sup> IV on days 1, 8, and 15 of each 28-day cycle.[12]

## Radiation Therapy Protocol

- Technique: Intensity-Modulated Radiation Therapy (IMRT) or 3D Conformal Radiation Therapy (3D-CRT).[3]
- Dose Fractionation:
  - A common regimen for radical radiotherapy to the bladder is 52.5–55 Gy in 20 fractions over 4 weeks or 60–64 Gy in 30–32 fractions over 6–6.5 weeks.[14]
  - For patients with node-negative disease, a moderate hypofractionated regimen of 55 Gy in 20 fractions to the bladder only, delivered with Image-Guided Radiotherapy (IGRT), is considered a standard of care.[15]
- Target Volume Delineation:
  - Clinical Target Volume (CTV) for the tumor bed is delineated according to NRG guidelines. [16]
  - The Planning Target Volume (PTV) is generated by adding a margin of approximately 1 cm to the CTV.[16]
  - For pelvic nodal irradiation, the obturator, presacral, internal, and external iliac nodal regions are contoured based on NRG consensus guidelines.[17]

## Mandatory Visualizations

### PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the mechanism of action of atezolizumab in the context of the PD-1/PD-L1 signaling pathway.



[Click to download full resolution via product page](#)

Caption: Atezolizumab blocks the interaction between PD-1 and PD-L1.

## NRG Oncology S1806 Experimental Workflow

This diagram outlines the logical flow of patient participation in the S1806 trial.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. S1806 - NRG Oncology [nrgoncology.org]
- 2. SWOG-S1806 | Essentia Health [essentiahealth.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. S1806 | SWOG [swog.org]
- 5. mdpi.com [mdpi.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. urotoday.com [urotoday.com]
- 9. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]
- 10. droracle.ai [droracle.ai]
- 11. uhs.nhs.uk [uhs.nhs.uk]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. How do you dose concurrent chemotherapy with once daily [themednet.org]
- 14. rcr.ac.uk [rcr.ac.uk]
- 15. What is the Optimal Dose, Fractionation and Volume for Bladder Radiotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- To cite this document: BenchChem. [An In-depth Technical Guide to the NRG Oncology S1806 (INTACT) Trial]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12392303#nrg-oncology-s1806-trial-information>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)